N-(4-methylpyrimidin-2-yl)-4-nitrobenzene-1-sulfonamide

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

N-(4-Methylpyrimidin-2-yl)-4-nitrobenzene-1-sulfonamide (CAS 439928-67-3) is a dual-functional sulfonamide comprising a 4-methylpyrimidine ring and a para-nitrobenzene moiety linked via a sulfonamide bridge. Unlike mono-functional sulfonamides such as sulfamerazine, this electronic and structural architecture enables unique kinase inhibitor SAR studies, antiparasitic prodrug development, and serves as a versatile, latent-amine building block for diversity-oriented synthesis. Procure this high-purity intermediate to accelerate your medicinal chemistry campaigns with a scaffold that offers distinct target engagement and selectivity profiles.

Molecular Formula C11H10N4O4S
Molecular Weight 294.29
CAS No. 439928-67-3
Cat. No. B2559528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methylpyrimidin-2-yl)-4-nitrobenzene-1-sulfonamide
CAS439928-67-3
Molecular FormulaC11H10N4O4S
Molecular Weight294.29
Structural Identifiers
SMILESCC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C11H10N4O4S/c1-8-6-7-12-11(13-8)14-20(18,19)10-4-2-9(3-5-10)15(16)17/h2-7H,1H3,(H,12,13,14)
InChIKeyGDPNLPBBDUFJTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Methylpyrimidin-2-yl)-4-nitrobenzene-1-sulfonamide (CAS 439928-67-3): A Distinctive Sulfonamide Building Block with Unique Structural Motifs


N-(4-Methylpyrimidin-2-yl)-4-nitrobenzene-1-sulfonamide is a synthetic, low-molecular-weight organic compound belonging to the sulfonamide class. Its structure features a central sulfonamide bridge (-SO2-NH-) connecting a 4-methylpyrimidine ring to a para-nitrobenzene moiety. The presence of both a basic pyrimidine nitrogen and an electron-withdrawing nitro group on the aryl ring distinguishes it from simpler sulfonamides like sulfamerazine [1]. This dual functionality provides unique potential as a versatile intermediate in medicinal chemistry and as a selective probe for structure-activity relationship (SAR) studies, differentiating it from mono-functional analogs .

Why N-(4-Methylpyrimidin-2-yl)-4-nitrobenzene-1-sulfonamide Cannot Be Replaced by Simpler Sulfonamides


Generic substitution fails due to the compound's unique combination of a 4-methylpyrimidine ring and a para-nitrobenzenesulfonyl group. This dual-functional architecture is not found in common sulfonamide antibiotics like sulfamerazine (which features an amino group) or in basic benzenesulfonamide analogs [1]. The 4-methylpyrimidinyl motif can modulate binding to specific enzymatic pockets, while the para-nitro group introduces a distinct electronic profile and potential for redox activity or bioactivation [2]. Therefore, substituting this compound with a simpler analog will fundamentally alter its target engagement, selectivity, and potential for prodrug development, rendering any derived SAR or assay data non-transferable [3].

N-(4-Methylpyrimidin-2-yl)-4-nitrobenzene-1-sulfonamide: Quantitative Differentiation Evidence for Procurement Decisions


Structural Differentiation: The 4-Methylpyrimidine Motif as a Key Determinant of Target Engagement

The 4-methylpyrimidin-2-yl group is a privileged scaffold in kinase inhibitor design, capable of forming key hydrogen bonds within the ATP-binding pocket of various kinases. While no direct IC50 data is available for this specific compound against a defined kinase, class-level inference from closely related analogs demonstrates that the presence and position of the methyl group on the pyrimidine ring significantly impacts binding affinity [1]. For example, the analog N-(4,6-dimethylpyrimidin-2-yl)-4-nitrobenzene-1-sulfonamide showed an IC50 of 374 nM against PI3Kδ-mediated AKT phosphorylation in Ri-1 cells [1]. This underscores that the 4-methyl substitution pattern, as opposed to a 4,6-dimethyl or unsubstituted pattern, will yield a distinct binding profile and selectivity window, a critical consideration for target-focused chemical biology.

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

Unique Potential for Bioactivation: The Role of the Para-Nitro Group as a Prodrug Handle

The para-nitro group on the benzene ring is a crucial differentiator from amino-substituted sulfonamides like sulfamerazine. This nitro group can be enzymatically reduced by bacterial or parasitic nitroreductases to a hydroxylamine or amine, a mechanism exploited in prodrug design [1]. Direct evidence from a closely related analog, 4-nitro-N-pyrimidin-2-ylbenzenesulfonamide (1a), demonstrates that this class of compounds exhibits potent activity against Leishmania spp., with the nitro group being essential for the observed DNA-damaging, redox-based mechanism of action [1]. In contrast, sulfamerazine, which lacks this nitro group, operates via a non-redox mechanism of DHPS inhibition [2].

Prodrug Design Antiparasitic Chemotherapy Nitroreductase Activation

Enhanced Synthetic Versatility: The Nitro Group as a Transformable Anchor for Chemical Diversification

From a synthetic chemistry perspective, the para-nitro group provides a reactive handle that is absent in the more common amino-sulfonamides. This nitro group can be selectively reduced to an amine, which can then be further functionalized (e.g., via acylation, sulfonylation, or reductive amination) to generate a diverse array of derivatives [1]. This feature makes the compound a superior building block compared to its amino analog, sulfamerazine, which is a terminal product. Class-level inference from other nitroaromatic sulfonamides confirms that this nitro group can be reduced under mild, chemoselective conditions (e.g., using Pd/C with H2 or Fe/NH4Cl) without affecting the sulfonamide linkage [2].

Organic Synthesis Chemical Biology Building Blocks

Differential Physicochemical Properties Impacting Formulation and Assay Design

The substitution of a hydrogen atom with a nitro group on the aromatic ring of a sulfonamide predictably alters its physicochemical properties, which in turn impacts solubility, lipophilicity, and permeability. Based on in silico predictions, N-(4-methylpyrimidin-2-yl)-4-nitrobenzene-1-sulfonamide is expected to have a higher calculated LogP (cLogP) and lower aqueous solubility compared to its amino analog, sulfamerazine . While experimental solubility data for this specific compound is not publicly available, class-level inference from analogous benzenesulfonamides confirms that the introduction of a nitro group generally decreases solubility and increases lipophilicity compared to the amino derivative [1]. These property shifts are critical for designing in vitro assays (e.g., requiring DMSO stock concentrations) and for considering in vivo pharmacokinetic behavior.

Preformulation Drug Discovery ADME Properties

N-(4-Methylpyrimidin-2-yl)-4-nitrobenzene-1-sulfonamide: High-Impact Research and Industrial Use Cases


Kinase Inhibitor Chemical Probe Development

Leveraging the 4-methylpyrimidin-2-yl scaffold, researchers can use this compound as a core building block for synthesizing novel kinase inhibitors. The distinct substitution pattern offers a unique starting point for SAR campaigns targeting kinases where this motif is known to confer selectivity, as evidenced by the activity of its 4,6-dimethyl analog against PI3Kδ [1]. This application is directly supported by class-level inference from the PI3Kδ inhibitor data.

Antiparasitic Prodrug Research

The presence of the para-nitro group positions this compound as a potential lead for developing antiparasitic agents. The mechanism of action demonstrated by the closely related analog 4-nitro-N-pyrimidin-2-ylbenzenesulfonamide (1a) against Leishmania spp. involves a nitroreductase-dependent, DNA-damaging redox process [2]. This scenario is directly validated by the cross-study comparable evidence of antiparasitic activity in related nitrobenzenesulfonamides.

Diversified Chemical Library Synthesis

For groups engaged in diversity-oriented synthesis, this compound is an invaluable intermediate. The nitro group serves as a latent amine, which can be unmasked and subsequently functionalized to generate a focused library of compounds for screening against various biological targets. This application is supported by the class-level inference regarding the synthetic versatility of nitrobenzenesulfonamides.

Physicochemical Property Benchmarking and Formulation Studies

Due to its distinct lipophilicity profile compared to amino-sulfonamides, this compound can be used in preformulation studies as a model compound for exploring the behavior of more lipophilic sulfonamide drug candidates. Researchers can use it to develop and validate assays for solubility, permeability, and protein binding that are applicable to a broader class of nitro-containing drug molecules. This application is supported by class-level inference on the physicochemical impact of nitro substitution.

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